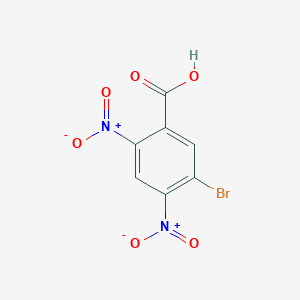

5-Bromo-2,4-dinitrobenzoic acid

Description

Significance of Halogenated and Nitrated Aromatic Carboxylic Acid Scaffolds

The strategic incorporation of halogen atoms and nitro groups onto aromatic carboxylic acid frameworks is a cornerstone of modern synthetic chemistry. These functional groups are highly valued for their ability to modulate the electronic properties and reactivity of the parent molecule.

Halogenated Scaffolds: Halogens (F, Cl, Br, I) are introduced to aromatic rings to alter their steric and electronic nature. The bromine atom in a compound like 5-Bromo-2,4-dinitrobenzoic acid can engage in halogen bonding and other non-covalent interactions, which can be pivotal in molecular recognition and the binding of a molecule to biological targets. Furthermore, the carbon-halogen bond provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. smolecule.com Decarboxylative halogenation, the conversion of carboxylic acids to aryl halides, is a fundamental method that can produce regioisomers not easily accessible through direct aromatic halogenation. acs.org

Nitrated Scaffolds: Nitro groups (NO₂) are powerful electron-withdrawing groups. Their presence on an aromatic ring significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This electronic influence also makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, a key transformation in organic synthesis. The nitro group itself is a versatile functional handle; it can be readily reduced to an amino group (–NH₂), which is a precursor to a vast number of other functionalities and a common feature in bioactive molecules like aniline (B41778) derivatives. wikipedia.org The synthesis of nitroarenes can sometimes be achieved through decarboxylative nitration, offering an alternative pathway to these valuable compounds. chemrevlett.com

The combination of halogens and nitro groups on a single aromatic carboxylic acid scaffold creates a highly reactive and versatile intermediate, primed for diverse chemical modifications essential in the development of new materials, agrochemicals, and pharmaceuticals. smolecule.com

Contextualizing this compound within Aromatic Compound Research Paradigms

This compound is a prime exemplar of the multi-functionalized aromatic scaffolds discussed previously. It serves as a valuable intermediate in organic synthesis, with its unique arrangement of a bromine atom and two nitro groups on a benzoic acid core allowing for a range of chemical transformations. smolecule.com

The synthesis of this compound typically involves the nitration of a brominated benzoic acid precursor, such as 5-bromobenzoic acid, using a mixture of nitric and sulfuric acids. Researchers study such compounds to understand how the interplay of different substituents affects molecular properties. For instance, the specific positioning of the nitro groups at the 2- and 4-positions, ortho and para to the carboxylic acid, creates a highly electron-deficient aromatic system. This electronic profile is central to its reactivity.

Research involving this compound includes its use as an intermediate in the synthesis of novel compounds for biological testing. Studies have explored its potential in developing new antimicrobial agents, where the compound itself and metal complexes derived from it have shown activity against various pathogens. Its mechanism of action is thought to involve interactions with biological molecules like DNA and proteins, mediated by its nitro and bromine substituents. smolecule.com Furthermore, its distinct absorbance characteristics have led to its use as a chromophore probe in analytical chemistry applications, such as in capillary zone electrophoresis.

The study of this compound and its isomers, like 3,5-dinitrobenzoic acid, allows scientists to investigate the effects of substituent placement on crystal packing and the formation of coordination polymers, which is crucial for the design of new materials with specific properties. mdpi.com

Compound Data

The following tables provide key data for this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrN₂O₆ smolecule.com |

| Molecular Weight | 291.01 g/mol smolecule.com |

| IUPAC Name | This compound smolecule.com |

| Appearance | Pale yellow crystalline solid smolecule.com |

| Melting Point | Approximately 176-180 °C smolecule.com |

| logP | 2.1276 chemdiv.com |

| Identifier Type | Identifier |

|---|---|

| Canonical SMILES | C1=C(C(=CC(=C1Br)N+[O-])N+[O-])C(=O)O smolecule.com |

| InChI | InChI=1S/C7H3BrN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) smolecule.com |

| InChI Key | XQXYHTAMADVPIY-UHFFFAOYSA-N smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrN2O6 |

|---|---|

Molecular Weight |

291.01 g/mol |

IUPAC Name |

5-bromo-2,4-dinitrobenzoic acid |

InChI |

InChI=1S/C7H3BrN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) |

InChI Key |

XQXYHTAMADVPIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2,4 Dinitrobenzoic Acid and Its Structural Analogues

Strategic Approaches to the 5-Bromo-2,4-dinitrobenzoic Acid Framework

The construction of the this compound molecule relies on carefully controlled electrophilic aromatic substitution reactions, namely nitration and bromination. The order and conditions of these reactions are critical to achieving the desired substitution pattern and high yields.

Nitration Strategies for Benzoic Acid Derivatives

Nitration is a fundamental process for introducing nitro groups onto an aromatic ring. In the synthesis of this compound, nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. pbworks.com

A common route to this compound involves the nitration of a pre-existing benzoic acid derivative. smolecule.com For instance, starting with 5-bromobenzoic acid, dinitration can be achieved. The reaction conditions, such as temperature and the ratio of acids, are crucial for success. To prevent over-oxidation of the aromatic ring and minimize side reactions, maintaining the reaction temperature between 0°C and 10°C is recommended. A 1:2 molar ratio of nitric acid to sulfuric acid is often optimal for generating the necessary concentration of nitronium ions. smolecule.com

Alternatively, 2,4-dinitrobenzoic acid can be synthesized by the nitration of o-nitrobenzoic acid, followed by fractional crystallization of the resulting barium salts. orgsyn.org Another approach involves the oxidation of 2,4-dinitrotoluene. orgsyn.orgnih.gov

Bromination Techniques for Aromatic Systems in the Synthesis of this compound

The introduction of a bromine atom onto the benzoic acid framework is another key step. This can be achieved through electrophilic aromatic substitution using various brominating agents. Common reagents include bromine (Br₂), hydrobromic acid (HBr), and N-bromosuccinimide (NBS), often in the presence of an acidic medium like sulfuric acid. The reaction temperature is typically controlled between 0–25°C to minimize side reactions such as debromination or over-bromination.

For example, 4-bromobenzoic acid can be prepared by the oxidation of 4-bromoacetophenone, which is itself synthesized from the acylation of bromobenzene (B47551). quora.comquora.com The bromination of benzoic acid itself can also be a starting point. In some cases, a catalyst is employed to enhance the selectivity of the bromination. For instance, in the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid using an NBS/sulfuric acid system, a catalyst like sodium sulfide (B99878), sodium sulfite, or potassium sulfide can be added to inhibit the formation of the undesired 4-bromo isomer. google.com

Integrated Multi-step Synthetic Routes to this compound

The synthesis of this compound is inherently a multi-step process that combines nitration and bromination reactions. smolecule.com The sequence of these steps is critical and is dictated by the directing effects of the substituents on the benzene (B151609) ring.

One common pathway begins with benzoic acid. The first step is bromination to form 5-bromobenzoic acid. The bromine atom is an ortho-, para-director, but due to steric hindrance from the carboxylic acid group, the incoming nitro groups are directed to the 2 and 4 positions during the subsequent nitration step. pbworks.com This nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid to yield the final product.

An alternative strategy starts with the nitration of benzoic acid to form 2,4-dinitrobenzoic acid. sigmaaldrich.comnih.gov However, the two nitro groups are strong deactivators and meta-directors, making the subsequent bromination at the 5-position challenging. quora.com Therefore, the former route starting with bromination is generally preferred.

The progress of these reactions is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Purification of the final product is often achieved through recrystallization, for example, from an ethanol/water mixture, to obtain a purity of over 95%.

Precursor Chemistry and Intermediate Transformations for this compound Synthesis

The successful synthesis of this compound and its analogs is highly dependent on the choice of starting materials and the management of intermediate compounds.

Role of Key Benzoic Acid Intermediates in this compound Preparation

Several key benzoic acid intermediates play a crucial role in the synthesis of this compound. As previously mentioned, 4-bromobenzoic acid is a vital precursor. quora.comquora.com Its synthesis from bromobenzene via Friedel-Crafts acylation to 4-bromoacetophenone, followed by oxidation, provides a reliable route. quora.comquora.com

Another important intermediate is 4-bromo-3-nitrobenzoic acid . This compound is synthesized by the nitration of 4-bromobenzoic acid. quora.comquora.com The carboxylic acid group directs the incoming nitro group to the meta position (position 3), and the bromine atom, being an ortho-, para-director, also activates this position. quora.comquora.com It is important to note that direct bromination of 3-nitrobenzoic acid is not a viable route because both the nitro and carboxyl groups are meta-directing, which would lead to substitution at the 5-position. quora.com

Pathways from Diverse Aromatic Precursors to this compound Analogues

The synthetic principles applied to this compound can be extended to produce a variety of its structural analogues by starting with different aromatic precursors.

For instance, 5-bromo-2-nitrobenzoic acid can be prepared from the nitration of 5-bromotoluene, followed by oxidation of the methyl group to a carboxylic acid. guidechem.com The nitration of 5-bromotoluene yields 2-nitro-5-bromotoluene, which is then oxidized using a strong oxidizing agent like potassium permanganate. guidechem.com

The synthesis of 4-bromo-3,5-dinitrobenzoic acid starts from 4-bromobenzoic acid and involves nitration with a mixture of nitric and sulfuric acids. chemicalbook.com

An industrial process for a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid , starts from dimethyl terephthalate. thieme-connect.comresearchgate.net The synthesis involves a six-step sequence of nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. thieme-connect.comresearchgate.net

The synthesis of 4-bromomethyl-3-nitrobenzoic acid is achieved through the nitration of 4-bromomethylbenzoic acid using fuming nitric acid. sigmaaldrich.com This compound serves as a reactant in the synthesis of various other molecules. sigmaaldrich.com

Regioselectivity and Stereocontrol Considerations in the Synthesis of this compound

The specific placement of the nitro and bromo substituents on the benzoic acid ring is critical and is governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents already present on the ring dictate the position of incoming groups.

Managing Electrophilic Substitution for Precise Nitro Group Installation

The introduction of the two nitro groups at the 2 and 4 positions is a key step that relies on the directing effects of the existing carboxyl and bromo substituents on the benzoic acid ring. The carboxyl group is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group.

In the case of 5-bromobenzoic acid, the bromine atom at position 5 directs incoming electrophiles (the nitronium ion) to the ortho and para positions relative to it, which are positions 2, 4, and 6. The carboxyl group at position 1 directs to the meta positions, which are positions 3 and 5. The combined directing effects of the bromo and carboxyl groups favor the substitution of the nitro groups at the 2 and 4 positions.

To achieve the desired dinitration, a mixture of concentrated nitric acid and sulfuric acid is typically employed. smolecule.com Careful control of reaction parameters is crucial to optimize the yield and prevent the formation of unwanted isomers or over-nitration.

Table 1: Key Parameters for the Nitration of 5-Bromobenzoic Acid smolecule.com

| Parameter | Recommended Conditions | Rationale |

| Temperature | 0°C to 10°C | Minimizes polysubstitution and oxidative side reactions. |

| Acid Ratio (Nitric:Sulfuric) | 1:2 molar ratio | Optimizes nitronium ion concentration while preventing over-oxidation of the aromatic ring. |

| Reaction Time | 4–6 hours | Ensures complete conversion under batch conditions. |

Directed Bromination Strategies for Position-Specific Substitution

The synthesis of specifically substituted bromo-nitroaromatic compounds often requires strategic control of the bromination step. While the primary route to this compound involves nitration of 5-bromobenzoic acid, other strategies can be employed for related structures.

For instance, in the synthesis of 5-bromo-2-chlorobenzoic acid, a related compound, N-bromosuccinimide (NBS) in a sulfuric acid system is used for monobromination of 2-chlorobenzoic acid. google.com To prevent the formation of the undesired 4-bromo isomer, a catalyst such as sodium sulfide, sodium sulfite, or potassium sulfide is added. google.com This highlights the importance of catalyst selection in directing the regioselectivity of bromination.

In another example, the synthesis of high-purity 5-bromo-2,4-difluorobenzoic acid involves the bromination of 2,4-difluorobenzoic acid using a brominating agent in concentrated sulfuric acid. google.com The crude product is then purified through esterification, distillation, and subsequent hydrolysis to achieve a high degree of purity. google.com This multi-step purification process underscores the challenges in isolating the desired isomer.

The choice of brominating agent and reaction conditions is therefore critical in directing the bromine atom to the desired position on the aromatic ring, especially when multiple activating or deactivating groups are present.

Chemical Reactivity and Derivatization of 5 Bromo 2,4 Dinitrobenzoic Acid

Electrophilic Aromatic Substitution Reactions of 5-Bromo-2,4-dinitrobenzoic Acid

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two nitro groups and the carboxylic acid group. smolecule.com These groups decrease the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, generally require forcing conditions to proceed, if they occur at all. libretexts.orgmasterorganicchemistry.com The existing substituents direct any potential incoming electrophile to the C6 position, the only available position on the ring. However, the deactivating nature of the present groups makes such reactions challenging. wikipedia.org

Nucleophilic Substitution at the Bromine Center of this compound

The bromine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). smolecule.com The presence of the two strongly electron-withdrawing nitro groups in the ortho and para positions relative to the bromine atom activates the ring towards nucleophilic attack. pearson.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby facilitating the substitution of the bromine atom by a variety of nucleophiles. smolecule.com This reactivity allows for the synthesis of a diverse range of derivatives. smolecule.com

Common nucleophiles that can displace the bromine atom include amines, alkoxides, and thiolates. For instance, reaction with anilines can lead to the formation of N-phenylaminobenzoic acid derivatives, a reaction often facilitated by a copper catalyst in what is known as an Ullmann condensation. nih.govresearchgate.net

Decarboxylation Pathways of this compound

Decarboxylation, the removal of the carboxyl group, can be a significant reaction pathway for this compound under certain conditions. smolecule.com Generally, the decarboxylation of aromatic carboxylic acids requires high temperatures and often the presence of a catalyst, such as copper salts in quinoline. wikipedia.org For this compound, the presence of the electron-withdrawing nitro groups can influence the ease of decarboxylation. While these groups enhance the acidity of the carboxylic acid, they may also stabilize the aromatic ring, potentially making the removal of the carboxyl group more difficult compared to less substituted benzoic acids. However, specific conditions can be tailored to promote decarboxylation, leading to the formation of 1-bromo-2,4-dinitrobenzene. smolecule.com

Advanced Coupling Reactions Involving this compound in Organic Synthesis

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions. smolecule.comlibretexts.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on the aromatic ring can readily participate in the oxidative addition step of the catalytic cycle of reactions such as the Suzuki, Heck, and Negishi couplings. libretexts.org

For example, in a Suzuki coupling, this compound can be reacted with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C5 position. Similarly, in a Heck reaction, it can be coupled with an alkene. libretexts.org These reactions provide a powerful tool for elaborating the structure of this compound, allowing for the synthesis of more complex molecules that may have applications in pharmaceuticals or materials science. libretexts.org

Functional Group Interconversions on the this compound Scaffold

The functional groups present on the this compound scaffold—the carboxylic acid, the nitro groups, and the bromine atom—can all be interconverted to other functional groups, providing a wide array of synthetic possibilities. vanderbilt.edu

The carboxylic acid group can be converted into esters, amides, or acid halides using standard organic chemistry methodologies. wikipedia.org For instance, reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. The nitro groups are readily reduced to amino groups using reducing agents such as tin(II) chloride or catalytic hydrogenation. These resulting amino groups can then be further functionalized, for example, through diazotization followed by substitution. The bromine atom, as discussed previously, can be replaced via nucleophilic substitution or participate in coupling reactions. smolecule.compearson.com

These functional group interconversions allow for the strategic modification of the this compound molecule to access a large variety of derivatives with different electronic and steric properties, which is highly valuable in the development of new compounds with desired activities.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2,4 Dinitrobenzoic Acid

Vibrational Spectroscopy Applications for 5-Bromo-2,4-dinitrobenzoic Acid (FTIR, Raman)

Detailed experimental Fourier-transform infrared (FTIR) and Raman spectra for this compound are not available in the searched databases.

Analysis of Vibrational Modes and Characteristic Functional Group Signatures

Without experimental spectra, a definitive analysis of the vibrational modes for this compound is not possible. However, based on the analysis of related molecules, such as 2,4-dinitrobenzoic acid and other substituted nitrobenzoic acids, one can predict the expected regions for characteristic vibrations.

Predicted Vibrational Assignments for this compound (Theoretical)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3200-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| NO₂ (Nitro Group) | Asymmetric Stretching | 1550-1500 |

| NO₂ (Nitro Group) | Symmetric Stretching | 1350-1300 |

| C-O (Carboxylic Acid) | Stretching | 1300-1200 |

| O-H (Carboxylic Acid) | Bending | 1440-1395 |

| C-N (Nitro Group) | Stretching | ~850 |

Note: This table is predictive and not based on experimental data for this compound.

Spectroscopic Evidence of Intermolecular Interactions in this compound Systems

Studies on similar molecules, like 2,4-dinitrobenzoic acid, indicate the presence of strong intermolecular hydrogen bonding. Typically, carboxylic acids form centrosymmetric dimers in the solid state through hydrogen bonds between the carboxyl groups. This interaction is characterized in IR spectroscopy by a very broad O-H stretching band in the 3200-2500 cm⁻¹ region and a shift in the C=O stretching frequency. While it is highly probable that this compound exhibits similar hydrogen bonding, specific experimental evidence is currently lacking.

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation of this compound and its Derivatives

Specific ¹H and ¹³C NMR spectral data for this compound have not been found in the reviewed literature. For structural confirmation, one would expect to see two distinct signals in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at the C3 and C6 positions. The electron-withdrawing nitro and carboxyl groups, along with the bromine atom, would significantly deshield these protons, shifting their resonances downfield. In the ¹³C NMR spectrum, seven distinct signals would be anticipated: one for the carboxyl carbon, and six for the aromatic carbons, each having a unique electronic environment due to the substitution pattern.

Predicted NMR Data for this compound (Theoretical)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | > 8.0 | Doublet | H-3 |

| ¹H | > 8.5 | Doublet | H-6 |

| ¹³C | > 165 | Singlet | C=O |

Note: This table is predictive and not based on experimental data for this compound.

Ultraviolet-Visible Spectroscopy for Electronic Structure Insights of this compound

An experimental UV-Vis absorption spectrum for this compound is not available. Aromatic compounds like this typically exhibit absorptions in the ultraviolet region due to π → π* and n → π* electronic transitions. The benzene (B151609) ring, carboxyl group, and nitro groups all contain π electrons and non-bonding (n) electrons. The extensive conjugation and the presence of strong chromophoric groups (NO₂) would be expected to result in significant absorption bands. However, without experimental data, the specific wavelengths of maximum absorbance (λmax) cannot be reported.

Single Crystal X-ray Diffraction Analysis of this compound and its Complexes

No published single-crystal X-ray diffraction data for this compound or its direct complexes could be located.

Determination of Molecular Conformation and Geometric Parameters

Without crystallographic data, a definitive determination of the molecular conformation and geometric parameters such as bond lengths and angles is impossible. However, based on studies of related dinitrobenzoic acids, it can be hypothesized that the benzoic acid moiety would be largely planar. researchgate.net Due to steric hindrance, the nitro groups, particularly the one at the C2 position, would likely be twisted out of the plane of the benzene ring. researchgate.net The carboxylic acid group might also be slightly twisted. In the solid state, the formation of hydrogen-bonded dimers is highly probable, which would be a key feature of its supramolecular structure. researchgate.net

Supramolecular Architecture and Crystal Packing Motifs

The supramolecular architecture of this compound in the solid state is expected to be governed by a combination of strong and weak intermolecular interactions, leading to specific and predictable packing motifs. As a carboxylic acid, the most prominent interaction is the formation of hydrogen-bonded dimers.

Carboxylic Acid Dimerization: It is highly probable that molecules of this compound form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. This results in the formation of a characteristic R²₂(8) graph set motif, a common and highly stable arrangement for carboxylic acids in the crystalline state.

A hypothetical representation of the crystal packing data is presented in the table below, based on typical values for similar halogenated nitrobenzoic acids.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-8 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| V (ų) | ~1500-2000 |

| Z | 4 |

This table is for illustrative purposes only and awaits experimental verification.

Detailed Analysis of Hydrogen Bonding Networks

A detailed analysis of the hydrogen bonding network in crystalline this compound would reveal a hierarchy of interactions.

Primary Hydrogen Bonds: The strongest hydrogen bonds will be the O-H···O interactions forming the carboxylic acid dimers. The geometry of these bonds, including the D-H···A distance (donor-hydrogen···acceptor) and the D-H···A angle, would be indicative of their strength.

Secondary Hydrogen Bonds: Weaker C-H···O hydrogen bonds are also expected to be present. The aromatic C-H donors can interact with the oxygen atoms of the nitro groups and the carbonyl oxygen of the carboxylic acid group of neighboring molecules. These interactions, while weaker, are numerous and contribute significantly to the cohesion of the crystal lattice.

Other Interactions: In addition to classical hydrogen bonds, the potential for halogen bonding (C-Br···O) exists, where the electrophilic region of the bromine atom interacts with a nucleophilic oxygen atom of a nitro or carboxyl group. The analysis of short intermolecular contacts in the crystal structure would be necessary to identify and characterize these interactions.

A comprehensive analysis would involve the use of crystallographic software to generate tables of hydrogen bond geometries and to visualize the network of these interactions within the unit cell and beyond.

| Interaction Type | Donor | Acceptor | Typical D···A Distance (Å) |

| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.8 |

| Weak Hydrogen Bond | C-H (Aromatic) | O (Nitro) | 3.0 - 3.5 |

| Weak Hydrogen Bond | C-H (Aromatic) | O=C (Carboxyl) | 3.0 - 3.5 |

| Halogen Bond | C-Br | O (Nitro/Carboxyl) | 3.0 - 3.4 |

This table represents expected interactions and typical distance ranges.

Crystallographic Software and Refinement Methodologies for this compound Structures

The determination and refinement of the crystal structure of this compound would involve a standard workflow using specialized crystallographic software.

Data Collection and Processing: Single-crystal X-ray diffraction (SXRD) data would be collected, and the raw data would be processed to yield a reflection file.

Structure Solution and Refinement: The structure solution would likely be performed using direct methods or Patterson methods, as implemented in software packages like SHELXS or within integrated platforms like OLEX2 . numberanalytics.comiucr.org The initial model would then be refined against the experimental data using a full-matrix least-squares method in a program such as SHELXL . omu.edu.trmit.eduuniv-rennes1.fr13.235.221

Refinement Details: The refinement process involves adjusting atomic coordinates, displacement parameters (initially isotropic and then anisotropic for non-hydrogen atoms), and occupancy factors. For a compound containing a heavy atom like bromine, an absorption correction would be crucial. cristal.org Hydrogen atoms would typically be placed in calculated positions and refined using a riding model. Potential challenges in the refinement could include disorder in the nitro groups, which might require the use of restraints or constraints to model accurately.

Analysis and Visualization: Software like PLATON would be used for a detailed analysis of the geometry, including bond lengths, angles, and torsion angles, as well as for the analysis of the hydrogen bonding network and other intermolecular interactions. cristal.orguu.nlmit.eduuu.nliucr.org PLATON can also be used to check for missed symmetry and to generate publication-ready tables and plots. uu.nlmit.eduuu.nliucr.org OLEX2 provides a user-friendly graphical interface for the entire process, from solution to refinement and visualization. numberanalytics.comiucr.orgolexsys.orgyoutube.comworktribe.com

| Software | Function |

| SHELXS/SHELXT | Structure solution (Direct/Patterson methods) mit.edu |

| SHELXL | Structure refinement omu.edu.trmit.eduuniv-rennes1.fr13.235.221 |

| OLEX2 | Integrated platform for structure solution, refinement, and visualization numberanalytics.comiucr.orgolexsys.orgyoutube.comworktribe.com |

| PLATON | Geometrical analysis, hydrogen bond analysis, validation cristal.orguu.nlmit.eduuu.nliucr.org |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2,4 Dinitrobenzoic Acid

Density Functional Theory (DFT) Studies on 5-Bromo-2,4-dinitrobenzoic acid

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying polyatomic molecules due to its favorable balance between accuracy and computational cost. researchgate.net DFT calculations allow for the prediction of various molecular properties by approximating the electron density of the system.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational study is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. For this compound, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), would be used to calculate the most stable three-dimensional structure. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation.

The electronic structure is characterized by the presence of a bromine atom and two strongly electron-withdrawing nitro groups on the benzoic acid framework. These substituents significantly influence the molecule's geometry and electron distribution. For instance, intramolecular hydrogen bonding might occur between the carboxylic acid proton and the adjacent nitro group, affecting the planarity and stability of the molecule. Analysis of the electronic properties would also involve mapping the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 Å |

| C-COOH | ~1.49 Å | |

| C=O | ~1.21 Å | |

| O-H | ~0.97 Å | |

| C-Br | ~1.90 Å | |

| C-N (nitro) | ~1.47 Å | |

| Bond Angles | C-C-C (ring) | 118 - 122 ° |

| O=C-O | ~123 ° | |

| C-C-Br | ~119 ° | |

| C-C-N | ~118 ° |

Prediction and Interpretation of Spectroscopic Properties from DFT Calculations

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). researchgate.netnih.gov By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and methodological approximations.

The theoretical spectrum for this compound would allow for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum. nih.gov Key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, symmetric and asymmetric stretches of the N-O bonds in the nitro groups, the C-Br stretch, and various aromatic C-H and C-C stretching and bending modes. Comparing theoretical and experimental spectra helps to confirm the molecular structure and understand the influence of the substituents on the vibrational properties.

Elucidation of Reaction Mechanisms and Pathways via Computational Models

DFT is a valuable tool for exploring the reactivity and potential reaction mechanisms of a molecule. For this compound, computational models can be used to study various transformations, such as nucleophilic aromatic substitution, reduction of the nitro groups, or decarboxylation. smolecule.com

By modeling the reaction pathway, researchers can identify transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima). academie-sciences.fr Calculating the energy barriers associated with these transition states helps to predict the feasibility and kinetics of a proposed mechanism. For example, a DFT study could investigate the stepwise versus concerted mechanism for a double proton transfer within the molecule or its dimer, providing insights into its dynamic behavior. academie-sciences.fr

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions for this compound

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.com The energies and distributions of these orbitals are key indicators of a molecule's reactivity.

HOMO-LUMO Analysis for Determining Chemical Activity

The HOMO and LUMO are the main orbitals involved in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. mdpi.comresearchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the presence of strong electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. researchgate.net

| Parameter | Value (eV) |

| EHOMO | -8.5 |

| ELUMO | -4.2 |

| Energy Gap (ΔE) | 4.3 |

Investigation of Intramolecular Charge Transfer Phenomena

The distribution of the HOMO and LUMO across the molecular structure provides insight into intramolecular charge transfer (ICT) possibilities. In many molecules, the HOMO and LUMO are localized on different parts of the structure. The electronic transition from the HOMO to the LUMO can then be described as a charge transfer from the HOMO-localized region (electron donor) to the LUMO-localized region (electron acceptor).

For this compound, analysis of the molecular orbitals would likely show that the HOMO has significant density on the bromine atom and the benzene (B151609) ring, while the LUMO is predominantly localized on the electron-withdrawing nitro groups. researchgate.net This separation indicates that the HOMO→LUMO transition involves a significant transfer of electron density from the brominated aromatic ring to the nitro groups, a characteristic ICT process. This charge transfer is fundamental to understanding the molecule's electronic absorption spectra (UV-Vis) and its nonlinear optical properties. researchgate.net

Quantitative Analysis of Intermolecular Interactions in this compound Systems

Intermolecular interactions are crucial in determining the solid-state structure and properties of molecular crystals. For this compound, these interactions are complex due to the presence of multiple functional groups capable of forming various non-covalent bonds.

The Atoms in Molecules (AIM) theory is a powerful tool for analyzing the topology of electron density to characterize chemical bonds and intermolecular interactions. While specific AIM studies on this compound are not extensively documented in the provided search results, the principles of AIM can be applied to understand the interactions within its crystal lattice. The analysis would focus on identifying bond critical points (BCPs) between interacting atoms. The properties of these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), would quantify the strength and nature of interactions like hydrogen bonds involving the carboxylic acid group and halogen bonds involving the bromine atom.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewikipedia.org It transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis reveals donor-acceptor interactions, which are key to understanding delocalization effects and intermolecular forces. uni-muenchen.dewisc.edu

For this compound, NBO analysis would elucidate the electronic interactions between the electron-withdrawing nitro groups and the bromine atom with the benzoic acid framework. Key findings from a hypothetical NBO analysis would likely include:

Hybridization: Determination of the hybridization of atomic orbitals contributing to each bond.

Donor-Acceptor Interactions: Quantification of the stabilization energies (E(2)) associated with delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. Significant interactions would be expected between the lone pairs of the oxygen atoms in the nitro and carboxyl groups and the antibonding orbitals of the aromatic ring.

Natural Population Analysis (NPA): Calculation of atomic charges, providing insight into the electrostatic potential and reactivity of different sites within the molecule.

A representative table of second-order perturbation theory analysis of the Fock matrix in NBO basis for intramolecular interactions in this compound would quantify these interactions.

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) in COOH | σ(C-C) in ring | 5.2 |

| LP (O) in NO₂ | σ(C-N) | 8.1 |

| LP (Br) | σ(C-C) in ring | 2.5 |

| π (C=C) in ring | π(C=C) in ring | 20.7 |

Note: This table is illustrative and based on general principles of NBO analysis for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Surface Mapping for this compound

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potential values.

For this compound, the MEP surface would show:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro and carboxylic acid groups. nih.govnih.gov

Positive Potential Regions (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group and the carbon atoms attached to the electron-withdrawing nitro groups would exhibit positive potential. nih.govresearchgate.net

Halogen Bonding Site: The region around the bromine atom might exhibit a σ-hole, a region of positive electrostatic potential on the outermost portion of the halogen atom, making it a potential site for halogen bonding.

The MEP analysis provides a visual guide to the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial in crystal packing and molecular recognition. nih.gov

Evaluation of Solvent Effects on the Molecular and Electronic Properties of this compound

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecular and electronic properties of a solute.

For this compound, studying solvent effects would be important for understanding its behavior in solution, which is relevant for its synthesis, purification (e.g., recrystallization), and potential applications. researchgate.net The solubility of similar compounds, like 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, has been shown to vary significantly with the solvent. researchgate.netresearchgate.net

A computational study of solvent effects on this compound would likely investigate:

Geometrical Parameters: Changes in bond lengths and angles upon solvation.

Electronic Properties: Variations in dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO) in different solvents.

Spectroscopic Properties: Shifts in UV-Vis and IR absorption spectra as a function of solvent polarity.

Table 2: Calculated Molecular Properties of this compound in Gas Phase and Different Solvents (Hypothetical Data)

| Property | Gas Phase | Water (ε=78.4) | Ethanol (ε=24.5) |

| Dipole Moment (Debye) | 3.5 | 5.8 | 4.9 |

| HOMO Energy (eV) | -8.2 | -8.0 | -8.1 |

| LUMO Energy (eV) | -3.1 | -3.3 | -3.2 |

| HOMO-LUMO Gap (eV) | 5.1 | 4.7 | 4.9 |

Note: This table is illustrative. The values demonstrate the expected trends of increased polarization and a smaller HOMO-LUMO gap in more polar solvents.

Molecular Dynamics Simulations in Solid and Solution Phases of this compound Systems

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of the time-dependent behavior of atoms and molecules.

Solid-Phase Simulations: MD simulations of the crystalline form of this compound can be used to study its lattice dynamics, thermal stability, and mechanical properties. These simulations can provide insights into the nature and strength of the intermolecular interactions that hold the crystal together, complementing the static picture from X-ray diffraction.

Solution-Phase Simulations: MD simulations in various solvents can be used to investigate the solvation structure and dynamics. This would involve analyzing the radial distribution functions between different atoms of the solute and solvent molecules to understand the specific solvation shells around the functional groups of this compound. Such simulations are also crucial for understanding its solubility and transport properties in solution.

Research Applications of 5 Bromo 2,4 Dinitrobenzoic Acid in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

5-Bromo-2,4-dinitrobenzoic acid serves as a crucial building block in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of multiple reactive sites: the carboxylic acid group, the bromine atom, and the two nitro groups. These functional groups can be selectively targeted and modified, allowing for the construction of diverse molecular architectures. smolecule.com

The electron-withdrawing nature of the nitro groups enhances the acidity of the carboxylic acid and activates the aromatic ring, making it susceptible to various chemical transformations. Common reactions involving this intermediate include:

Nucleophilic Aromatic Substitution: The bromine atom and the nitro groups can be displaced by various nucleophiles, enabling the introduction of new functional groups and the formation of diverse derivatives. smolecule.com

Reduction: The nitro groups can be readily reduced to amino groups, which can then be further functionalized. This transformation is a key step in the synthesis of many biologically active compounds.

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of simpler dinitrobromobenzene derivatives. smolecule.com

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more intricate organic structures. smolecule.com

The strategic manipulation of these reactions allows chemists to use this compound as a scaffold to build complex molecules with desired properties for various applications, including the development of new drugs and agricultural products.

Development of Advanced Materials Utilizing this compound Derivatives

The unique electronic properties of this compound and its derivatives make them attractive candidates for the development of advanced materials. The presence of strong electron-withdrawing nitro groups on the aromatic ring creates a significant dipole moment, which is a key characteristic for materials with interesting optical and electronic properties.

Exploration of Nonlinear Optical (NLO) Properties in Related Compounds

While specific research on the nonlinear optical (NLO) properties of this compound is not extensively documented in the provided results, the structural motifs present in this compound are characteristic of molecules investigated for NLO applications. Nitroaromatic compounds are a well-known class of materials exhibiting NLO behavior. This is due to the charge asymmetry created by the electron-donating and electron-withdrawing groups attached to a π-conjugated system. The interaction of such molecules with an intense light source, like a laser, can lead to the generation of new frequencies, a phenomenon with applications in telecommunications, optical computing, and data storage.

Further research into the NLO properties of derivatives of this compound, where the functional groups are modified to enhance the molecular hyperpolarizability, could lead to the development of new and efficient NLO materials.

Co-crystallization and Salt Formation for Solid-State Engineering of this compound Analogues

The ability of this compound analogues, such as 3,5-dinitrobenzoic acid, to form co-crystals and salts is a powerful tool in solid-state engineering. nih.govnih.gov This technique allows for the modification of the physicochemical properties of a solid without altering its chemical composition. By combining a target molecule with a "coformer," it is possible to create new crystalline structures with improved properties like solubility, stability, and bioavailability. researchgate.net

Design and Synthesis of Molecular Co-crystals and Salts

The design of co-crystals and salts relies on the principles of supramolecular chemistry, particularly the predictable formation of hydrogen bonds and other non-covalent interactions. researchgate.netrsc.org In the case of dinitrobenzoic acid analogues, the carboxylic acid group is a reliable hydrogen bond donor, while the nitro groups can act as hydrogen bond acceptors. nih.gov

Researchers have successfully synthesized co-crystals and salts of dinitrobenzoic acids with various coformers, including antipsychotic agents and other active pharmaceutical ingredients (APIs). nih.govrsc.org These multicomponent crystals are typically prepared through methods like slow evaporation from solution or by grinding the components together. nih.gov The resulting crystalline structures often exhibit well-defined supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. researchgate.net

Influence on Supramolecular Organization and Physicochemical Properties

The formation of co-crystals and salts significantly influences the supramolecular organization of the molecules in the solid state. This, in turn, can have a profound impact on the material's bulk properties. For example, the crystal packing in co-crystals can be engineered to create channels or layers, which can affect the material's dissolution rate. nih.gov

Studies on co-crystals of dinitrobenzoic acid analogues have shown that the choice of coformer can dramatically alter the crystal lattice energy and melting point. researchgate.net Furthermore, the formation of specific hydrogen bonding motifs, such as the common R22(8) ring motif, can stabilize the crystal structure. researchgate.net By carefully selecting coformers, it is possible to fine-tune the physicochemical properties of the resulting solid form to meet specific needs, which is of particular importance in the pharmaceutical industry for optimizing drug delivery. researchgate.net

Advanced Derivatives and Analogues of 5 Bromo 2,4 Dinitrobenzoic Acid: Synthesis and Structure Reactivity

Structure-Reactivity Relationships in Halogenated and Nitrated Benzoic Acids, including 5-Bromo-2,4-dinitrobenzoic Acid

The chemical personality of this compound is dictated by the electronic effects of its three substituents on the benzene (B151609) ring: a bromine atom and two nitro groups, in addition to the carboxylic acid functional group. These groups are all strongly electron-withdrawing, a property that profoundly influences the molecule's reactivity.

The reactivity of the benzene ring is governed by a combination of inductive and resonance effects.

Inductive Effect (-I): The bromine atom and the nitro groups are highly electronegative. They pull electron density away from the aromatic ring through the sigma (σ) bonds. This withdrawal of electrons deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. The carboxylic acid group also contributes to this deactivating inductive effect.

Resonance Effect (-R): The two nitro groups exert a powerful resonance effect by delocalizing the pi (π) electrons of the benzene ring onto the oxygen atoms of the nitro groups. This effect further reduces the electron density on the ring, particularly at the ortho and para positions relative to the nitro groups.

Collectively, these electron-withdrawing properties render the aromatic ring of this compound electron-poor. This has two major consequences for its reactivity:

Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density makes the ring a weaker nucleophile, thus slowing down reactions with electrophiles. Any further electrophilic substitution would be directed to the only available position, C6, which is meta to both nitro groups.

Activation towards Nucleophilic Aromatic Substitution: The severe electron deficiency of the ring, particularly at the carbons bearing the nitro groups and the bromine atom, makes it susceptible to attack by nucleophiles. The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles. The nitro groups are essential for stabilizing the negative charge of the intermediate (a Meisenheimer complex) formed during this type of reaction.

The acidity of the carboxylic acid group is also significantly enhanced by the presence of the bromo and dinitro substituents. By withdrawing electron density, these groups stabilize the resulting carboxylate anion, thereby facilitating the dissociation of the proton and making this compound a stronger acid than benzoic acid itself.

Synthesis and Characterization of Novel Substituted Dinitrobenzoic Acid Derivatives

The activated nature of halogenated dinitrobenzoic acids makes them valuable starting materials for the synthesis of a wide range of derivatives. A common synthetic strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which can then be reacted with various nucleophiles to form amides, esters, and other derivatives.

A prominent area of research has been the synthesis of dinitrobenzamide mustards, investigated for their potential as hypoxia-activated prodrugs. acs.orgacs.orgnih.gov While many studies utilize the chloro-analogue, the synthetic routes are directly applicable to this compound. A general synthetic scheme proceeds as follows:

Activation of the Carboxylic Acid: this compound is first converted to its highly reactive acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF). acs.org

Amide Formation: The resulting 5-bromo-2,4-dinitrobenzoyl chloride is then reacted with a desired amine to form the corresponding dinitrobenzamide. This step allows for the introduction of a wide variety of side chains. For example, reaction with amines containing mustard functionalities, such as N,N-bis(2-chloroethyl)amine, yields the target mustard derivatives. nih.gov

Similarly, reacting the acid chloride with alcohols leads to the formation of esters. Another approach involves the synthesis of TEMPO-containing derivatives, where chloro-dinitrobenzoic acids are reacted with 4-amino-TEMPO to create stable radical compounds. researchgate.net

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the amide or ester, and the characteristic absorptions of the nitro groups (N-O). ucl.ac.uk

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, further corroborating the elemental composition.

Elemental Analysis: This method determines the percentage composition of elements (C, H, N, etc.) in the compound, providing further evidence for the proposed structure.

| Technique | Purpose in Characterization of Dinitrobenzoic Acid Derivatives |

| ¹H NMR | Confirms the aromatic and aliphatic proton signals and their coupling patterns. |

| ¹³C NMR | Verifies the number and chemical shifts of all carbon atoms in the molecule. |

| IR Spectroscopy | Identifies characteristic functional group vibrations (e.g., C=O, N-O, C-N). ucl.ac.uk |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the synthesized molecule. |

Exploration of Structural Isomers of this compound and Their Chemical Behavior

Structural isomers of this compound possess the same molecular formula (C₇H₃BrN₂O₆) but differ in the arrangement of the substituents on the benzene ring. This difference in arrangement leads to variations in their physical and chemical properties. Key isomers include those where the positions of the bromo and nitro groups are altered.

For instance, let's consider the properties of related dinitrobenzoic acids to understand the impact of substituent placement.

| Compound | pKₐ | Key Structural Feature | Influence on Acidity |

| Benzoic Acid | 4.20 | Unsubstituted ring | Baseline acidity. |

| 3-Nitrobenzoic Acid | 3.47 | One electron-withdrawing nitro group meta to -COOH. | Increased acidity due to inductive effect. |

| 3,5-Dinitrobenzoic Acid | 2.82 | Two electron-withdrawing nitro groups meta to -COOH. | Significantly increased acidity due to the cumulative inductive effect of two nitro groups. wikipedia.org |

| 2,4-Dinitrobenzoic Acid | - | Nitro group at the ortho position. | Acidity is expected to be high due to both inductive and resonance effects, plus a potential ortho effect. |

The "ortho effect" is a phenomenon observed in ortho-substituted benzoic acids, where the acidity is often greater than expected based purely on electronic effects. This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, reducing resonance between the carboxyl group and the ring, which in turn stabilizes the carboxylate anion.

The chemical behavior of these isomers differs primarily in their reactivity and in the directing effects for any subsequent reactions. For example, the position of the bromine atom in a bromo-dinitrobenzoic acid isomer will dictate which positions are most activated for nucleophilic aromatic substitution. Similarly, the remaining unsubstituted positions on the ring will have different levels of activation or deactivation towards electrophilic attack depending on the cumulative electronic influence of the substituents at their specific locations. The synthesis of a specific isomer often requires a carefully planned multi-step synthetic route, starting from a precursor that has the desired initial substitution pattern. For example, the synthesis of 3,5-dinitrobenzoic acid is achieved by the direct nitration of benzoic acid. wikipedia.org

Incorporation of the this compound Motif into Diverse Organic Scaffolds

The highly functionalized and reactive nature of this compound makes it a valuable building block for constructing larger, more complex molecules. Its motif can be incorporated into a variety of organic scaffolds to impart specific properties.

One significant application is in the field of medicinal chemistry, particularly in the design of prodrugs. As previously mentioned, the 2,4-dinitrobenzamide (B3032253) moiety is a key component of hypoxia-activated nitrogen mustard prodrugs. acs.orgacs.orgnih.gov In this context, the dinitrophenyl ring acts as a "trigger." Under the low-oxygen (hypoxic) conditions found in many solid tumors, the nitro groups can be enzymatically reduced. This reduction converts the electron-withdrawing nitro groups into electron-donating hydroxylamine (B1172632) or amine groups. This electronic switch dramatically increases the nucleophilicity of the nitrogen mustard, which then becomes a potent DNA alkylating agent, leading to cell death. nih.gov The 5-bromo substituent can be used to fine-tune the electronic properties and lipophilicity of the prodrug or serve as a handle for further synthetic elaboration.

Another classic application for related dinitrobenzoic acids, such as 3,5-dinitrobenzoic acid, is in the derivatization of alcohols for characterization purposes. wikipedia.org Alcohols, which are often liquids, can be reacted with 3,5-dinitrobenzoyl chloride to form solid ester derivatives with sharp, well-defined melting points. By comparing the melting point of the unknown derivative to known values, the original alcohol can be identified. This demonstrates the use of the dinitrobenzoyl scaffold to create crystalline solids from liquid samples.

Furthermore, the dinitrobenzoic acid framework can be incorporated into larger supramolecular structures. The nitro groups are capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of complex architectures. The carboxylic acid and the bromo-substituent provide reactive handles for covalently linking the motif into polymers, macrocycles, or as ligands in metal-organic frameworks (MOFs), where the electronic properties of the dinitrophenyl unit can be exploited for applications in sensing, catalysis, or gas storage.

Future Research Directions and Unexplored Avenues for 5 Bromo 2,4 Dinitrobenzoic Acid

The continued exploration of 5-Bromo-2,4-dinitrobenzoic acid presents a compelling frontier in chemical research. While its role as a synthetic intermediate is established, its full potential remains largely untapped. smolecule.com Future investigations are poised to unlock novel applications and a deeper understanding of its chemical behavior, driven by advancements in sustainable chemistry, material science, spectroscopy, and computational modeling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2,4-dinitrobenzoic acid, and how do reaction conditions influence yield?

- Methodology : Bromination of precursor compounds (e.g., 2,4-dinitrobenzoic acid) using brominating agents (e.g., Br₂, HBr, or NBS) in acidic media (e.g., H₂SO₄) is a common approach. Reaction temperature (0–25°C) and stoichiometric ratios are critical for minimizing side reactions like debromination or over-bromination .

- Key Factors : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water) to achieve >95% purity.

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement) is standard. Challenges include handling heavy atoms (Br) and resolving disorder in nitro groups .

- Best Practices : Collect high-resolution data (≤1.0 Å) and apply anisotropic displacement parameters for bromine. Use SQUEEZE in PLATON to model solvent regions.

Q. What safety protocols are essential for handling brominated nitrobenzoic acids?

- Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers away from reductants .

Advanced Research Questions

Q. How can bromination regioselectivity be optimized in polyhalogenated benzoic acids?

- Mechanistic Insights : Substituent effects (e.g., nitro groups as meta-directors) guide bromine placement. Computational modeling (DFT) predicts reactive sites, while kinetic studies (e.g., in-situ NMR) track intermediate formation .

- Case Study : Demethylation of methoxy precursors (e.g., 2,4-dimethoxybenzoic acid) followed by bromination yields 5-bromo derivatives via electrophilic aromatic substitution .

Q. What analytical techniques detect this compound in biological systems?

- Methods : LC-MS/MS with ESI⁻ ionization (m/z 290.9 [M-H]⁻) for quantification. Fluorescence quenching assays (e.g., Hoechst dye displacement) study DNA intercalation .

- Validation : Spike-and-recovery experiments in cell lysates validate sensitivity (LOD ~0.1 ng/mL).

Q. How does this compound interact with enzymatic targets?

- Applications : Acts as a competitive inhibitor in studies of carboxylase enzymes (e.g., acetyl-CoA synthetase). Docking simulations (AutoDock Vina) predict binding affinity (ΔG ~-8.2 kcal/mol) .

- Experimental : Kinetic assays (Michaelis-Menten plots) measure IC₅₀ values under varying pH (6.0–8.0).

Q. How to address contradictions in reported synthetic yields for brominated benzoic acids?

- Resolution : Compare reaction scales (micro vs. bulk), purity of starting materials, and workup methods. For example, aqueous workups may hydrolyze nitro groups, reducing yields .

Q. What are the environmental implications of disposing this compound?

- Guidance : Classify as non-hazardous waste if neutralized (pH 7.0) and incinerated. Avoid sewer disposal due to potential bioaccumulation .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.